9-Methoxycanthin-6-one N-oxide

Vue d'ensemble

Description

9-Methoxycanthin-6-one is an alkaloid compound isolated from the hairy root culture of Eurycoma longifolia. It has been studied for its potential anti-cancer activities against various cancer cell lines, including ovarian, breast, colorectal, skin, and cervical cancers. The compound has shown to induce apoptosis in a concentration-dependent manner and affects the expression of several apoptotic-related proteins .

Synthesis Analysis

The synthesis of 9-methoxycanthin-6-one has been described in the literature. One approach involves a six-step synthesis process that includes pivotal steps such as the oxidation of intermediates to afford the desired 3-acylindole and the conversion of other intermediates into the target compound . Another approach for synthesizing canthin-6-one alkaloids, including 9-methoxycanthin-6-one, involves a convergent strategy focusing on the construction of the central ring B of the molecule. This method employs a one-pot sequential Pd-catalyzed Suzuki-Miyaura coupling and Cu-catalyzed amidation reaction .

Molecular Structure Analysis

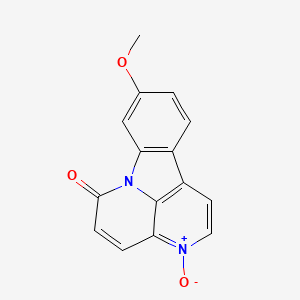

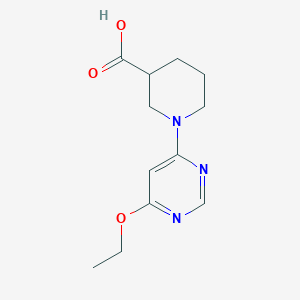

While the specific molecular structure analysis of 9-methoxycanthin-6-one N-oxide is not detailed in the provided papers, the structure of 9-methoxycanthin-6-one has been determined through the synthesis and isolation processes. The compound belongs to the canthin-6-one class of alkaloids, which are known for their complex ring structures and biological activities .

Chemical Reactions Analysis

The chemical reactivity of related compounds, such as N-methoxy-9-methyl-9H-purin-6-amines, has been studied, showing variations in tautomer ratios and reactivity towards alkylation depending on the substituents present. These findings can provide insights into the reactivity of similar N-methoxy compounds like 9-methoxycanthin-6-one . However, specific chemical reactions involving this compound are not discussed in the provided papers.

Physical and Chemical Properties Analysis

The distribution of 9-methoxycanthin-6-one in various parts of the Eurycoma longifolia plant has been investigated. The compound was found in leaves, petioles, stem, rachis, tap roots, fibrous roots, cotyledons, and embryo of the in vivo plants, with the highest concentration in tap roots. Callus cultures derived from different explants also contained 9-methoxycanthin-6-one, with the highest concentration in fibrous root-derived callus. These findings suggest that 9-methoxycanthin-6-one is widely distributed in the plant and that callus cultures can be a rich source of this compound .

Applications De Recherche Scientifique

Alkaloid Identification and Isolation

- 9-Methoxycanthin-6-one N-oxide has been identified and isolated from various plant sources. In a study by Fo et al. (1992), it was isolated from the branches of Picrolemma granatensis along with other canthin-6-one alkaloids through spectral analysis (Fo et al., 1992).

Pharmacokinetics and Bioavailability

- A study conducted by Tan et al. (2002) developed an HPLC method for determining 9-methoxycanthin-6-one in rat and human plasma. This method was applied in a pilot pharmacokinetic/bioavailability study of the compound in rats, providing insights into its absorption and distribution (Tan et al., 2002).

Anticancer Activities

- The in vitro anti-cancer activities of 9-methoxycanthin-6-one have been studied extensively. Yunos et al. (2022) investigated its effects against various cancer cell lines, finding that it induced apoptosis in a concentration-dependent manner and affected the expression of apoptotic-related proteins (Yunos et al., 2022).

Anti-inflammatory Properties

- Research by Ngoc et al. (2016) demonstrated the anti-inflammatory effects of 9-methoxycanthin-6-one. It was found to inhibit nitric oxide production in lipopolysaccharide-induced cells, suggesting potential applications in treating inflammatory conditions (Ngoc et al., 2016).

Distribution in Plant Parts and Cultures

- A study by Mahmood et al. (2011) analyzed the distribution of 9-methoxycanthin-6-one in various parts of Eurycoma longifolia plants and in callus cultures. This research provides valuable information on the biosynthesis and accumulation of the compound in different plant tissues (Mahmood et al., 2011).

Synthesis and Chemical Analysis

- Gollner and Koutentis (2010) described a two-step total synthesis of canthin-6-one alkaloids, including 9-methoxycanthin-6-one. This study offers an efficient method for synthesizing these compounds, which could be beneficial for further pharmacological studies (Gollner & Koutentis, 2010).

Effects on Immune Responses

- The modulation of humoral immune responses by 10-methoxycanthin-6-one was studied by Siveen and Kuttan (2012), who found that it significantly reduced levels of proinflammatory cytokines and nitric oxide production in macrophages. This indicates its potential role in immune modulation (Siveen & Kuttan, 2012).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

9-Methoxycanthin-6-one N-oxide, also known as 9-Methoxycanthin-6-one, is an indole alkaloid . It has been found to exhibit cytotoxic activity towards various human cancer cell lines . The primary targets of this compound are cancer cells, particularly ovarian cancer (A2780, SKOV-3), breast cancer (MCF-7), colorectal cancer (HT29), skin cancer (A375), and cervical cancer (HeLa) cell lines .

Mode of Action

The compound interacts with its targets by inducing apoptosis, a process of programmed cell death . It affects the expressions of apoptotic-related proteins, including pyruvate kinase (PKM), annexin A2 (ANXA2), galectin 3 (LGAL3), heterogeneous nuclear ribonucleoprotein A1 (HNRNP1A1), peroxiredoxin 3 (PRDX3), and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . This interaction results in changes in the cell’s normal functions, leading to cell death.

Biochemical Pathways

The compound affects several biochemical pathways. It influences the expressions of proteins involved in apoptosis, such as PKM, ANXA2, LGAL3, HNRNP1A1, PRDX3, and GAPDH . Other proteins like acetyl-CoA acyltransferase 2 (ACAA2), aldehyde dehydrogenase 1 (ALDH1A1), capping protein (CAPG), eukaryotic translation elongation factor 1 (EEF1A1), malate dehydrogenase 2 (MDH2), purine nucleoside phosphorylase (PNP), and triosephosphate isomerase 1 (TPI1) were also identified to be associated with cell death induced by 9-Methoxycanthin-6-one .

Pharmacokinetics

In terms of bioavailability, 9-Methoxycanthin-6-one exhibits good solubility in methanol, making it suitable for formulation in certain pharmaceutical products . Its polyunsaturated nature also suggests potential benefits in the context of oxidative stress and inflammation .

Result of Action

The molecular and cellular effects of 9-Methoxycanthin-6-one’s action include the induction of apoptosis in a concentration-dependent manner . This leads to the death of cancer cells, thereby exhibiting its anti-cancer activities .

Action Environment

Several factors can influence the action, efficacy, and stability of 9-Methoxycanthin-6-one. For instance, the compound’s production in callus cultures is affected by different medium compositions and physical factors . A higher production of 9-Methoxycanthin-6-one is obtained from callus cultured in ¾ MS basal media . At fructose of 2% (w/v), the production of 9-Methoxycanthin-6-one is promoted to gain the highest yield, compared to other carbon sources tested . The addition of 2.0-mg·L −1 dicamba also increases 9-Methoxycanthin-6-one production .

Propriétés

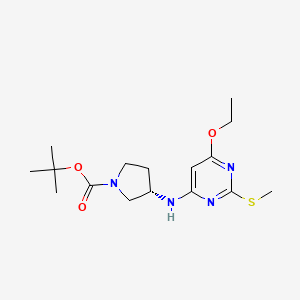

IUPAC Name |

13-methoxy-6-oxido-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-6-ium-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c1-20-9-2-3-10-11-6-7-16(19)12-4-5-14(18)17(15(11)12)13(10)8-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADUHWGVUSHTRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C4N2C(=O)C=CC4=[N+](C=C3)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine](/img/structure/B3027690.png)